Fluxapyroxad is a broad-spectrum fungicide belonging to the pyrazole-4-carboxamide chemical class. [] It is primarily used for controlling a wide range of fungal diseases in various crops, including cereals, fruits, and vegetables. [] Developed by BASF, Fluxapyroxad is marketed under various brand names, including Adexar (in combination with epoxiconazole) for cereal crops. [] Its primary function in scientific research is to investigate its efficacy in controlling fungal diseases, understand its mechanism of action, and evaluate its potential resistance risks.
Fluxapyroxad is classified as a carboxamide fungicide. It operates by inhibiting the succinate dehydrogenase enzyme in the fungal respiratory chain, specifically targeting complex II of the electron transport chain. This mode of action disrupts energy production in fungi, leading to their death . The compound's CAS number is 907204-31-3, and it is recognized for its broad-spectrum efficacy against various fungal pathogens in numerous crops .
The synthesis of fluxapyroxad involves several key steps, primarily utilizing metal-catalyzed cross-coupling reactions. Two notable methods include:
Recent developments have introduced methods that avoid transition metal catalysts, focusing instead on amine catalysts and phase transfer catalysts to simplify the process and enhance safety while improving yields. For example, using 3,4,5-trifluorobenzene boric acid with appropriate amine catalysts has shown promise in reducing costs and increasing efficiency .
Fluxapyroxad's molecular formula is , with a molecular weight of 353.30 g/mol. The structure features:
The structural arrangement contributes to its biological activity and solubility characteristics, making it suitable for agricultural applications.
Fluxapyroxad undergoes several chemical reactions during its synthesis and application:
These reactions are essential for understanding both the synthesis process and the environmental behavior of fluxapyroxad once applied.
Fluxapyroxad inhibits fungal growth by targeting succinate dehydrogenase within the mitochondrial respiratory chain. This inhibition prevents fungi from efficiently converting succinate to fumarate, thereby disrupting ATP production essential for their survival. Studies have demonstrated that fluxapyroxad effectively reduces cytochrome P450 enzyme activities associated with fungal metabolism at varying concentrations .
These properties are crucial for formulating fluxapyroxad into effective agricultural products.
Fluxapyroxad is widely utilized in agriculture as a fungicide to control a range of diseases affecting crops such as grapes, cereals, and vegetables. Its effectiveness against leaf spot diseases makes it a valuable tool for farmers aiming to enhance crop yields while minimizing disease impact. Furthermore, ongoing research explores its potential applications beyond agriculture, including studies on its biochemical interactions within living organisms and potential uses in integrated pest management strategies .
Fluxapyroxad (C₁₈H₁₂F₅N₃O) belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which target mitochondrial complex II (succinate:ubiquinone oxidoreductase). This enzyme catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transfers electrons to the ubiquinone (UQ) pool in the mitochondrial respiratory chain. Fluxapyroxad competitively binds to the ubiquinone-binding site (Q-site) of SDH, specifically within the SdhB subunit. This binding prevents electron transfer from flavin adenine dinucleotide (FAD) to ubiquinone, halting ATP synthesis and crippling cellular energy production [1] [9].
The inhibition kinetics of fluxapyroxad are characterized by high-affinity binding, with dissociation constants (Kd) in the nanomolar range. In vitro studies demonstrate that fluxapyroxad reduces SDH activity by >90% at concentrations of 0.3–1.3 µg/mL in Rhizoctonia solani, disrupting both enzymatic activity and mitochondrial membrane potential. This energy disruption leads to fungal cell death within hours of exposure [3] [9].
Fluxapyroxad’s fungicidal specificity arises from its structural complementarity with the Q-pocket of SDH. X-ray crystallography and molecular docking simulations reveal critical interactions:
These interactions confer broad-spectrum activity against basidiomycetes and ascomycetes. Notably, binding efficiency varies across fungal species due to SdhB sequence polymorphisms. For example, fluxapyroxad exhibits stronger binding to Venturia inaequalis SDH (ΔG = −9.8 kcal/mol) than to Sclerotinia sclerotiorum SDH (ΔG = −8.2 kcal/mol), correlating with lower EC₅₀ values (0.021–0.095 µg/mL vs. 12.37–31.36 µg/mL in resistant mutants) [2] [3] [10].
Table 1: Molecular Docking Parameters of Fluxapyroxad with SDH Subunits
Fungal Species | Target Subunit | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |
---|---|---|---|
Rhizoctonia solani | SdhB | −10.2 | His257, Arg91, Tyr58 |
Venturia inaequalis | SdhB | −9.8 | Val260, Phe258, Trp173 |
Sclerotinia sclerotiorum | SdhB | −8.2 | His272, Ser159, Arg325 |
SDH inhibition by fluxapyroxad triggers complex molecular adaptations in fungi. RNA-seq analyses of Aspergillus flavus exposed to sublethal doses (44.24–176.96 µg/mL) reveal:
In S. sclerotiorum, resistant mutants with SdhB-H272Y mutations exhibit proteomic alterations, including overexpression of heat shock proteins (Hsp70, Hsp90) and reduced abundance of cell wall synthesis enzymes. These changes incur fitness costs, such as decreased mycelial growth (∼40% reduction) and sclerotia production [2].
Fluxapyroxad’s efficacy varies significantly across fungal developmental stages due to differential metabolic dependencies:
Table 2: Stage-Specific Sensitivity of Fungi to Fluxapyroxad
Fungal Species | Life Stage | EC₅₀ (µg/mL) | Key Physiological Impact |
---|---|---|---|
Rhizoctonia solani | Hyphal growth | 0.0657 | Cytoplasmic granulation, apical swelling |
Venturia inaequalis | Conidial germination | 0.021 | Germ tube collapse, lysis |
Aspergillus flavus | Conidiation | 18.4 | Reduced conidiophore development |
Sclerotinia sclerotiorum | Sclerotia formation | 31.36 (resistant) | Malformed sclerotia, loss of viability |
Resistance mutations in SdhB (e.g., H272Y, P225T) significantly alter stage-specific impacts. S. sclerotiorum mutants with H272Y show 250–1,500-fold reduced sensitivity during hyphal growth but remain vulnerable during conidial germination [2] [10].
Table 3: Fluxapyroxad Chemical Identifiers
Property | Identifier |
---|---|
IUPAC Name | 3-(Difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)pyrazole-4-carboxamide |
CAS Registry | 907204-31-3 |
Molecular Formula | C₁₈H₁₂F₅N₃O |
SMILES | FC1=CC(NC(C2=CN(C)N=C2C(F)F)=O)=C(F)C=C1C3=CC=C(F)C(F)=C3 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7